4-(3-Cyclopentylpropyl)benzoic acid
Description
4-(3-Cyclopentylpropyl)benzoic acid is a benzoic acid derivative characterized by a cyclopentylpropyl substituent at the para position of the aromatic ring. The compound combines the carboxylic acid functional group with a bulky aliphatic chain, conferring unique physicochemical properties such as increased lipophilicity and altered solubility compared to simpler benzoic acid derivatives.
Properties
CAS No. |
37874-98-9 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(3-cyclopentylpropyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)14-10-8-13(9-11-14)7-3-6-12-4-1-2-5-12/h8-12H,1-7H2,(H,16,17) |
InChI Key |
QRFGKRFRMUTRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopentylpropyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 3-cyclopentylpropyl bromide.
Reaction: The benzoic acid undergoes a Friedel-Crafts alkylation reaction with 3-cyclopentylpropyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 4-(3-Cyclopentylpropyl)benzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Cyclopentylpropyl)benzoic acid may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopentylpropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(3-Cyclopentylpropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopentylpropyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3-Cyclopentylpropyl)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Key Observations:
Substituent Effects on Acidity :
- Electron-withdrawing groups (e.g., -OH in 4-hydroxybenzoic acid) lower the pKa of the carboxylic acid group, enhancing acidity .
- Bulky alkyl chains (e.g., cyclopentylpropyl) donate electron density, slightly reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2) .
Solubility Trends: Polar substituents (e.g., -OH in caffeic acid) improve water solubility, while nonpolar groups (e.g., cyclopentylpropyl) increase lipophilicity, favoring organic solvents .
Applications :
- 4-Hydroxybenzoic acid : Widely used in preservatives due to its antimicrobial activity .
- Caffeic acid : Explored for antioxidant and anti-cancer properties .
- 4-(3-Cyclopentylpropyl)benzoic acid : Likely serves as a lipophilic scaffold in drug design, leveraging steric bulk to modulate pharmacokinetics .
Synthetic Utility :
- Sulfur-containing derivatives (e.g., 4-[(3-phenylpropyl)sulfanyl]benzoic acid) are valuable in synthesizing thioether-linked bioactive molecules .
Biological Activity
4-(3-Cyclopentylpropyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentylpropyl group attached to the para position of the benzoic acid moiety. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
- Molecular Formula : CHO
- Molecular Weight : 232.33 g/mol
- Structure : The compound features a benzoic acid backbone with a cyclopentylpropyl substituent, which may influence its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzoic acid derivatives, including 4-(3-cyclopentylpropyl)benzoic acid. Research indicates that compounds in this class can inhibit prostaglandin E2 (PGE2) production, which is a key mediator in inflammatory processes. Specifically, the compound has shown promising results as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the synthesis of PGE2.
- Inhibition Potency : The compound demonstrated an IC value of 24 nM in inhibiting PGE2 formation in vitro, indicating strong anti-inflammatory properties .
Anticancer Activity
The anticancer potential of 4-(3-cyclopentylpropyl)benzoic acid has been explored through various cell-based assays. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including melanoma and breast cancer cells.
- Mechanism of Action : The compound may exert its effects through apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated. Inhibition of ornithine decarboxylase activity has also been noted, which is crucial for polyamine synthesis and cell proliferation .
Study 1: Anti-inflammatory Effects
In a controlled study, 4-(3-cyclopentylpropyl)benzoic acid was administered to LPS-stimulated human whole blood samples. The results indicated a significant reduction in inflammatory cytokines and PGE2 levels compared to untreated controls. This suggests that the compound could be beneficial in treating inflammatory diseases.
Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that at concentrations ranging from 5 to 20 µM, there was a notable decrease in cell viability across melanoma and breast cancer cells, with IC values indicating effective dose-dependent responses.
Data Summary
| Biological Activity | IC Value (nM) | Cell Lines Tested | Effect Observed |
|---|---|---|---|
| mPGES-1 Inhibition | 24 | LPS-stimulated HWB | Decreased PGE2 |
| Anticancer (Melanoma) | Varies (5-20 µM) | Melanoma S91 | Reduced viability |
| Anticancer (Breast) | Varies (5-20 µM) | MCF-7 | Reduced viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
